3-(4-chlorophenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone is a complex organic compound that combines the structural features of 3,4,5-trimethoxybenzaldehyde and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone typically involves multiple steps:
Preparation of 3,4,5-Trimethoxybenzaldehyde: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Formation of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazone Formation: The final step involves the condensation of 3,4,5-trimethoxybenzaldehyde with the triazolopyridazine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The hydrazone moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
1,2,4-Triazolopyridazine Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone is unique due to its combination of structural features, which may confer specific biological activities not observed in its individual components .
Properties
Molecular Formula |
C21H19ClN6O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H19ClN6O3/c1-29-16-10-13(11-17(30-2)20(16)31-3)12-23-24-18-8-9-19-25-26-21(28(19)27-18)14-4-6-15(22)7-5-14/h4-12H,1-3H3,(H,24,27)/b23-12+ |
InChI Key |
HQIBFHJBTGPDHJ-FSJBWODESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Origin of Product |
United States |
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